n,n,2,3-Tetramethylaniline
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Overview
Description
n,n,2,3-Tetramethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
n,n,2,3-Tetramethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
n,n,2,3-Tetramethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It undergoes electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
n,n,2,3-Tetramethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n,n,2,3-Tetramethylaniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
n,n,2,3-Tetramethylaniline can be compared with other similar compounds such as:
n,n-Dimethylaniline: Lacks the additional methyl groups on the benzene ring, making it less sterically hindered.
2,3-Dimethylaniline: Lacks the methyl groups on the nitrogen, affecting its reactivity and solubility.
n,n,3,5-Tetramethylaniline: Has a different substitution pattern on the benzene ring, leading to variations in its chemical properties and reactivity.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
24226-35-5 |
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Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,N,2,3-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-6-5-7-10(9(8)2)11(3)4/h5-7H,1-4H3 |
InChI Key |
HYXIJVZYRWWFOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)C)C |
Origin of Product |
United States |
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